ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate
Description
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene backbone substituted with cyano, ester, and aminomethylene groups, as well as a pyrazolylidene moiety. Its synthesis typically involves multistep reactions, such as cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by functionalization via nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C20H17IN4O3S |
|---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
ethyl 4-cyano-5-[(E)-[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H17IN4O3S/c1-4-28-20(27)17-11(2)15(9-22)18(29-17)23-10-16-12(3)24-25(19(16)26)14-7-5-13(21)6-8-14/h5-8,10,24H,4H2,1-3H3/b23-10+ |
InChI Key |
HVGZBVHUSNFGRI-AUEPDCJTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)I)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)I)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Pyrazolone Core Formation
The 1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene moiety is synthesized via cyclocondensation:
- Starting material : 4-iodophenylhydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form the pyrazolone ring.
- Mechanism : Knoevenagel condensation introduces the exocyclic methylene group.
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Ethyl acetoacetate, AcOH, reflux | 110°C | 6–8 h | 72% |
Thiophene Carboxylate Synthesis
The 3-methyl-2-thiophenecarboxylate scaffold is prepared via a Gewald reaction :
- Components : Ethyl cyanoacetate, elemental sulfur, and 3-methylbut-2-enenitrile undergo cyclization in the presence of a base (e.g., morpholine).
- Functionalization : Subsequent iodination at the 5-position is achieved using N-iodosuccinimide (NIS) in DMF.
| Parameter | Value |
|---|---|
| Iodination catalyst | NIS, 1.2 equiv |
| Solvent | DMF, anhydrous |
| Reaction time | 12 h |
Coupling of Pyrazolone and Thiophene Moieties
The final step involves a Schiff base formation between the pyrazolone’s exocyclic methylene and the thiophene’s amino group:
- Conditions : The amine-functionalized thiophene derivative (prepared via reduction of a nitro group or direct amination) reacts with the pyrazolone aldehyde in ethanol under catalytic acidic conditions (e.g., p-toluenesulfonic acid).
- Steric hindrance from the 4-iodophenyl group necessitates prolonged reaction times (24–48 h).
- Use of molecular sieves improves imine formation efficiency.
Data Tables for Comparative Analysis
Table 1: Yield Comparison Across Coupling Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acidic (p-TsOH) | 10 mol% | Ethanol | 58 | 95.2 |
| Microwave-assisted | None | DMSO | 67 | 97.8 |
| Room-temperature | Acetic acid | THF | 42 | 91.5 |
Table 2: Spectral Data for Key Intermediate
| Intermediate | $$ ^1H $$ NMR (δ, ppm) | IR (cm$$ ^{-1} $$) |
|---|---|---|
| 1-(4-Iodophenyl)-3-methyl-5-oxo-4H-pyrazole | 2.35 (s, 3H, CH$$ _3 $$), 7.85 (d, J=8.4 Hz, 2H), 8.20 (d, J=8.4 Hz, 2H) | 1685 (C=O), 1590 (C=N) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The electron-withdrawing cyano group (-CN) at position 4 of the thiophene ring facilitates nucleophilic substitution under basic conditions. For example:
-
Reaction with Amines :
The cyano group can react with primary amines (e.g., methylamine) to form amidine derivatives. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyano-substituted thiophene | Methylamine | DMF, 90°C, 6h | Amidino-thiophene derivative | ~65 |
Ester Hydrolysis
The ethyl ester group at position 2 of the thiophene undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.
-
Acidic Hydrolysis :
Concentrated HCl (6M) under reflux (12h) converts the ester to a carboxylic acid. -
Basic Hydrolysis :
NaOH (2M) in ethanol/water (1:1) at 60°C for 8h provides the sodium carboxylate intermediate .
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethyl thiophene-2-carboxylate | 6M HCl | Reflux, 12h | Thiophene-2-carboxylic acid | 78 |
Cyclization Reactions
The presence of amino and carbonyl groups in the pyrazolone moiety enables intramolecular cyclization. For instance:
-
Formation of Heterocyclic Systems :
Under dehydrating conditions (e.g., PCl₅ or POCl₃), the compound can form fused pyrazolo-thiophene systems, which are pharmacologically relevant.
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazolone-thiophene hybrid | POCl₃ | Reflux, 4h | Fused pyrazolo[3,4-d]thiophene | 60 |
Oxidation of the Pyrazolone Ring
The 5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene group is susceptible to oxidation, particularly at the exocyclic double bond. For example:
-
Peracid-Mediated Epoxidation :
Reaction with mCPBA (meta-chloroperbenzoic acid) in dichloromethane generates an epoxide derivative.
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazolone derivative | mCPBA | DCM, 0°C, 2h | Epoxidized pyrazolone | 45 |
Cross-Coupling Reactions
The 4-iodophenyl group enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups.
-
Suzuki Reaction :
Using Pd(PPh₃)₄ as a catalyst and arylboronic acids in a DME/H₂O solvent system at 80°C .
| Substrate | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Iodophenyl derivative | Phenylboronic acid | Pd(PPh₃)₄, DME/H₂O, 80°C | Biaryl derivative | 82 |
Photochemical Reactivity
The conjugated enamine system (C=N) in the pyrazolone moiety may undergo [2+2] photocycloaddition under UV light (λ = 254 nm), forming cyclobutane derivatives.
Acid/Base-Mediated Tautomerism
The pyrazolone ring exhibits keto-enol tautomerism, which influences its reactivity. In acidic conditions, the enol form predominates, enhancing nucleophilicity at the exocyclic nitrogen.
Key Challenges and Unresolved Questions
-
Steric Hindrance : The methyl groups at positions 3 (thiophene) and 3 (pyrazolone) may limit access to reactive sites.
-
Solubility : Poor solubility in aqueous media complicates reactions requiring polar solvents.
-
Stability of the Iodophenyl Group : Potential for premature deiodination under harsh conditions.
Scientific Research Applications
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism by which ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate exerts its effects involves binding to specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiophene Hybrids
Compounds sharing pyrazole-thiophene frameworks, such as ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b, ) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b, ), exhibit key differences:
- Substituent Variations: The target compound features a 4-iodophenyl group, whereas analogues like 11b and 7b incorporate phenyl or simple alkyl groups. The iodine atom in the target compound increases molecular weight (~495 g/mol) compared to non-halogenated analogues (~350–400 g/mol) .
Functional Group Comparisons
- Thiophene Derivatives: Compounds like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () share the thiophene-carboxylate motif but differ in substituents (e.g., fluorophenyl vs. iodophenyl). The iodine atom in the target compound may confer superior radiochemical stability for imaging applications .
- Pyrazolylidene Systems : Analogues lacking the pyrazol-4-ylidene group, such as those in , show reduced planarity and conjugation, leading to lower thermal stability (e.g., decomposition temperatures ~200°C vs. ~250°C for the target compound) .
Table 1: Key Physicochemical and Structural Comparisons
<sup>*</sup>LogP values estimated via computational tools (e.g., US-EPA Comptox Dashboard) .
Similarity Metrics and Virtual Screening
- Tanimoto Coefficient : The target compound shows ~65–70% structural similarity to pyrazole-thiophene hybrids in and , based on MACCS fingerprint analysis .
- Docking Efficiency: Compared to compounds in , the iodine substituent improves docking scores against halogen-binding pockets (e.g., ROCK1 kinase, ∆G = -9.2 kcal/mol vs. -8.5 kcal/mol for non-iodinated analogues) .
Bioactivity and Pharmacokinetics
- Mode of Action : Hierarchical clustering () suggests the target compound clusters with HDAC inhibitors due to its zinc-binding pyrazolylidene group, unlike analogues in and , which lack this feature.
- ADME Properties: The iodine atom reduces aqueous solubility (~0.05 mg/mL) compared to non-halogenated analogues (~0.2 mg/mL) but improves membrane permeability (Caco-2 Papp = 12 × 10<sup>−6</sup> cm/s vs. 8 × 10<sup>−6</sup> cm/s) .
Biological Activity
Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrazole ring fused with a thiophene derivative.
- Functional Groups : Contains cyano, methyl, and iodo substituents which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess both antibacterial and antifungal activities. The presence of the cyano group is often associated with enhanced bioactivity due to its electron-withdrawing nature, which can stabilize reactive intermediates during antimicrobial action .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been documented extensively. In a study involving a library of compounds screened against multicellular spheroids, certain pyrazole derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . The specific compound may similarly exhibit these properties due to its structural components.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase is a crucial enzyme in the pyrimidine biosynthesis pathway and is a target for immunosuppressive drugs. Some pyrazole derivatives have been identified as potent inhibitors of DHODH, leading to reduced proliferation of pathogenic organisms like Plasmodium falciparum, the causative agent of malaria. The compound's structural features may contribute to its ability to interact with the enzyme's active site effectively .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyrazole derivatives, revealing that certain modifications significantly increased their activity against both gram-positive and gram-negative bacteria. Ethyl 4-cyano derivatives were particularly effective, suggesting that similar modifications could enhance the biological activity of our compound .
Case Study: Anticancer Screening
In another study focused on drug libraries for cancer treatment, compounds similar in structure to ethyl 4-cyano derivatives were screened for their ability to inhibit tumor growth in vitro. The results indicated promising anticancer activity, with mechanisms involving cell cycle arrest and apoptosis induction being observed .
Data Table: Summary of Biological Activities
Q & A
(Basic) What synthetic routes are commonly employed for the preparation of this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step protocols focusing on constructing the pyrazol-4-ylidene and thiophene carboxylate moieties. Key steps include:
- Step 1: Condensation of 4-iodophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) to form the pyrazolone core. Cyclization under acidic conditions yields the 1,5-dihydro-4H-pyrazol-4-ylidene intermediate .
- Step 2: Functionalization of the thiophene ring via cyano and carboxylate group introduction. For example, a Michael addition or nucleophilic substitution on a pre-functionalized thiophene derivative .
- Step 3: Coupling the pyrazol-4-ylidene moiety to the thiophene scaffold using a Schiff base formation (imine linkage) between the methylene group and an amine-functionalized thiophene .
Key Intermediates:
- Intermediate A: 1-(4-Iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene (pyrazolone derivative) .
- Intermediate B: Ethyl 4-cyano-5-amino-3-methyl-2-thiophenecarboxylate (thiophene precursor) .
(Basic) Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry of the pyrazole and thiophene rings. For example, the pyrazol-4-ylidene methylene proton appears as a singlet near δ 8.5–9.0 ppm, while the thiophene cyano group influences neighboring proton shifts .
- 2D NMR (COSY, HSQC) resolves coupling between the imine linkage and adjacent groups .
- Infrared Spectroscopy (IR):
- Stretching frequencies for C=O (1690–1720 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C=N (1600–1650 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS):
- X-ray Crystallography:
- HPLC:
- Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
(Advanced) How can computational chemistry methods be integrated into optimizing the synthesis and reaction mechanisms of this compound?
Methodological Answer:
- Reaction Path Search:
- Solvent and Catalyst Screening:
- Machine Learning (ML):
Case Study:
A DFT study on the pyrazol-4-ylidene-thiophene conjugation revealed a planar geometry, stabilizing the π-electron delocalization and explaining its UV-vis absorption at λ ~400 nm .
(Advanced) What strategies are recommended for resolving contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?
Methodological Answer:
- Cross-Validation:
- Compare NMR/IR data with analogous compounds (e.g., replacing iodine with chlorine) to identify shifts caused by heavy atom effects .
- Mechanistic Re-evaluation:
- Design of Experiments (DoE):
- In Situ Monitoring:
Example:
A discrepancy in 13C NMR signals for the thiophene carboxylate was resolved via X-ray crystallography, revealing a rotameric effect stabilized by iodine’s steric bulk .
(Advanced) What are the challenges in scaling up the synthesis of this compound while maintaining high yield and purity?
Methodological Answer:
- Reactor Design:
- Purification:
- Catalyst Recycling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
